molecular formula C12H12BrNS B1291930 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine CAS No. 937796-02-6

1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine

Cat. No.: B1291930
CAS No.: 937796-02-6
M. Wt: 282.2 g/mol
InChI Key: JAQWWPQIUYWZIC-UHFFFAOYSA-N
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Description

1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine (CAS 937796-02-6) is a high-purity organic building block supplied for advanced research applications. This compound, with a molecular formula of C12H12BrNS and a molecular weight of 282.20 g/mol, features a bromothiophene ring linked to a phenyl group, which is further connected to an N-methylmethanamine moiety . Its primary research value lies in its versatility as a key synthetic intermediate. The reactive bromine atom on the thiophene ring makes it an ideal substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create more complex structures for exploration . In biological research, this compound is investigated for its potential antimicrobial properties, with studies indicating significant efficacy against various bacterial strains . Its structural features also suggest potential in anticancer research, where preliminary studies on similar thiophene derivatives have shown cytotoxicity and an ability to induce apoptosis in cancer cell lines . Furthermore, in materials science, the compound's electronic properties make it a candidate for use in the development of organic semiconductors and as an additive in polymer formulations . Researchers value this compound for its role in probing structure-activity relationships and developing new therapeutic agents or functional materials. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNS/c1-14-8-9-2-4-10(5-3-9)12-11(13)6-7-15-12/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQWWPQIUYWZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=C(C=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640460
Record name 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937796-02-6
Record name 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

The primary starting materials for the synthesis include:

These compounds are critical for initiating the synthetic pathway leading to the target compound.

Synthetic Route: Suzuki Coupling Reaction

The main synthetic route involves a Suzuki coupling reaction, which is a widely used method for forming carbon-carbon bonds. The general procedure is as follows:

  • Reagents :

    • Palladium catalyst (e.g., Pd(PPh₃)₄)
    • Base (e.g., potassium carbonate)
    • Solvent (e.g., THF or dioxane)
  • Reaction Conditions :

    • The reaction mixture is stirred under inert atmosphere (argon or nitrogen) at elevated temperatures (typically around 90°C) for several hours.
  • Procedure :

    • An equimolar mixture of 3-bromothiophene and 4-bromophenylmethanamine is combined with the palladium catalyst and base in the chosen solvent.
    • The reaction progress can be monitored using thin-layer chromatography (TLC).

Purification

After completion of the reaction, purification of the product is essential to isolate the desired compound from unreacted materials and byproducts. Common techniques include:

  • Column Chromatography : Utilized to separate the product based on polarity, typically using a silica gel stationary phase and a gradient elution with solvents like hexane and ethyl acetate.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its bromothiophene moiety allows for further functionalization through various chemical reactions, such as:

  • Oxidation : Can yield sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction : Reduction can produce amines or alcohols via lithium aluminum hydride.
  • Substitution Reactions : The bromine atom can be replaced with other functional groups, enhancing its versatility in synthetic applications.

Biology

In biological research, 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine is investigated for its potential antimicrobial and anticancer properties. A case study highlighted its effectiveness against various bacterial strains, demonstrating notable antimicrobial activity compared to other derivatives .

Medicine

The compound is being explored for its role in drug development. Its structural features suggest potential activity in targeting specific pathways associated with diseases. For instance, studies have indicated that it may interact with molecular targets involved in cancer proliferation and infection resistance .

Industry Applications

In the industrial sector, this compound is utilized in the development of advanced materials, including:

  • Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics.
  • Polymers : Used as an additive to enhance material properties in polymer formulations .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

Research investigating the anticancer effects of this compound revealed that it exhibits cytotoxicity against several cancer cell lines. Mechanistic studies indicated that it may induce apoptosis through mitochondrial pathways, highlighting its therapeutic potential in oncology .

Data Tables

Activity TypeObservations
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name Core Structure Substituents/Functional Groups Implications Reference
1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine Phenyl-N-methylmethanamine 3-Bromothiophen-2-yl at para position Enhanced halogen bonding, potential for electrophilic substitution reactions
1-(4-(1,3-Dioxolan-2-yl)phenyl)-N-methylmethanamine Phenyl-N-methylmethanamine 1,3-Dioxolane at para position Increased hydrophilicity; acetal protection for aldehyde intermediates
SRR2 (N-(4-{2-[1-(4-fluorobenzyl)-4-pyridinium]vinyl}phenyl)-N-methylmethanamine) Phenyl-N-methylmethanamine 4-Fluorobenzyl, pyridinium, vinyl linker Cationic charge enhances membrane permeability; fluorination improves stability
1-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine Thiazole-N-methylmethanamine 3-Chlorophenyl at thiazole C2 Thiazole introduces heterocyclic rigidity; chlorine enhances lipophilicity
1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine Phenyl-N-methylmethanamine 3-Bromo, 4-methoxy on phenyl Methoxy group increases electron density; bromine directs regioselectivity

Key Observations :

  • Halogenation : Bromine and chlorine substituents (e.g., in ) enhance molecular weight and polarizability, favoring interactions with hydrophobic pockets in biological targets.
  • Heterocycles : Thiophene () and thiazole () rings contribute to π-stacking and metabolic stability compared to purely aliphatic analogs.
  • Polar Groups : Fluorine () and methoxy () groups modulate solubility and bioavailability.

Physicochemical Properties

Comparative data on molecular weight, solubility, and lipophilicity:

Compound Name Molecular Formula Molecular Weight LogP (Predicted) Solubility (mg/mL) Reference
This compound C₁₂H₁₃BrN₂S 297.21 ~3.2 <1 (aqueous)
SRR2 C₂₂H₂₃FN₃⁺ 364.44 ~1.8 >35 (aqueous)
Mefuparib (analog) C₁₇H₁₅FN₂O₂ 306.31 2.99 >35 (aqueous)
1-(4-(1,3-Dioxolan-2-yl)phenyl)-N-methylmethanamine C₁₁H₁₅NO₂ 205.24 ~1.5 >10 (aqueous)

Analysis :

  • The bromothiophene-containing compound exhibits higher lipophilicity (LogP ~3.2) compared to dioxolane (LogP ~1.5) or fluorinated analogs (LogP ~1.8–2.99), suggesting greater membrane permeability but lower aqueous solubility.
  • Cationic charges (e.g., SRR2’s pyridinium) significantly enhance water solubility despite increased molecular weight .

Biological Activity

1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine, also known as 4-(3-bromothiophen-2-yl)-N-methylbenzylamine, is a compound with notable biological activity. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.

  • Molecular Formula : C12H12BrNS
  • Molecular Weight : 282.199 g/mol
  • CAS Number : 937796-02-6
  • IUPAC Name : this compound
  • SMILES Notation : CNCC1=CC=C(C=C1)C2=C(C=CS2)Br

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 3-bromothiophene and 4-bromophenylmethanamine.
  • Suzuki Coupling Reaction : Conducted in the presence of a palladium catalyst and potassium carbonate.
  • Purification : Standard techniques such as column chromatography are employed to isolate the product.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit antimicrobial activity. For instance, derivatives of bromothiophene have shown efficacy against various bacterial strains, suggesting a potential role in developing new antibiotics .

Anticancer Activity

Studies have demonstrated that thiophene derivatives possess anticancer properties. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro. For example, certain analogs have been reported to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may influence neuropharmacological pathways. Preliminary studies indicate that it could act as a monoamine reuptake inhibitor, which may be beneficial in treating mood disorders . The structure's similarity to known psychoactive compounds warrants further investigation into its effects on neurotransmitter systems.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various bromothiophene derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific strain tested .

Case Study 2: Anticancer Potential

In vitro assays conducted on human cancer cell lines showed that the compound induced cell cycle arrest and apoptosis at concentrations of 10–50 µM. The mechanism was linked to the activation of caspase pathways, suggesting its potential for further development as an anticancer agent.

Summary Table of Biological Activities

Biological Activity Observed Effects Reference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalPotential monoamine reuptake inhibition

Q & A

Q. How does the thiophene ring contribute to the compound’s electronic properties?

  • Methodological Answer : The thiophene’s electron-rich π-system enhances charge transfer in electrochemical studies (CV scans: Epa ~1.2 V vs. Ag/AgCl). Compare HOMO-LUMO gaps (DFT calculations) with phenyl or furan analogs to quantify aromatic stabilization effects. UV-Vis shifts (~20 nm bathochromic vs. benzene) confirm extended conjugation .

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